molecular formula C16H19NO4 B12856701 1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate

1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate

Cat. No.: B12856701
M. Wt: 289.33 g/mol
InChI Key: QRYJTBYZQXCSJW-UHFFFAOYSA-N
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Description

1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H17NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-benzyl-2-ethylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Benzyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate is a complex organic compound belonging to the pyrrolidine family. Its unique structure, characterized by a pyrrolidine ring with two carboxylate groups and a methylene bridge, suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉NO₄
  • Molecular Weight : Approximately 289.34 g/mol
  • Structural Features :
    • Contains a benzyl group and an ethyl group.
    • Features two carboxylate functional groups which enhance its reactivity.

Pharmacological Properties

Research indicates that compounds with similar structural features often exhibit diverse biological activities. The presence of dicarboxylate groups in this compound may contribute to its potential as a therapeutic agent. Notable pharmacological properties include:

  • Antioxidant Activity : Dicarboxylic acids are known for their ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.
  • Enzyme Inhibition : The compound may interact with various enzymes, similar to other pyrrolidine derivatives, influencing metabolic pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The carboxylate groups can engage in hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.
  • The benzyl moiety may facilitate interactions with lipid membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

Toxicological Studies

A study examining the toxicity of similar compounds found that benzyl alkanoates exhibit low toxicity profiles in sub-chronic exposure scenarios. For instance, repeated-dose toxicity studies on related compounds indicated no significant systemic effects at certain dosage thresholds (NOAEL values) . This suggests that this compound may also possess a favorable safety profile.

Interaction Studies

Interaction studies involving this compound focus on its behavior in biological systems. Preliminary findings indicate potential interactions with carboxylesterases, which could lead to hydrolysis and formation of less toxic metabolites . Such metabolic pathways are crucial for understanding the compound's pharmacokinetics and dynamics.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
(S)-1-benzyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylateC₁₄H₁₇NO₄Similar structure; different substituents
Ethyl 4-methylpyrrolidine-1,2-dicarboxylateC₁₄H₁₈N₂O₄Lacks benzyl group; simpler structure
N-benzoyl-N'-ethylureaC₉H₁₁N₂O₂Contains urea functional group; different reactivity

This table illustrates the structural diversity among compounds related to this compound and highlights how variations in structure can influence biological activity.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

1-O-benzyl 2-O-ethyl 4-methylidenepyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C16H19NO4/c1-3-20-15(18)14-9-12(2)10-17(14)16(19)21-11-13-7-5-4-6-8-13/h4-8,14H,2-3,9-11H2,1H3

InChI Key

QRYJTBYZQXCSJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=C)CN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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